3-Pyridin-4-ylaniline
Overview
Description
3-Pyridin-4-ylaniline, also known as 3-pyridyl-4-aniline, is an organic compound derived from pyridine and aniline. It is a colorless liquid with a faint odor, and is soluble in water, alcohol, and ether. It is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals, dyes, and other chemicals. It is also used as a catalyst in the production of polymers.
Scientific Research Applications
Analytical Chemistry and Quality Control
A study developed a liquid chromatography-mass spectrometry (LC-MS) method for estimating quantities of pyridine-based impurities in pharmaceutical materials. This method is crucial for monitoring potentially genotoxic impurities, including 3-Pyridin-4-ylaniline, in drug substances like alogliptin, highlighting its importance in pharmaceutical quality control (Al‐Sabti & Harbali, 2021).
Coordination Chemistry and Biological Applications
Pyridine derivatives, such as this compound, are used as ligands in coordination chemistry. They have been utilized in synthesizing luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions, which are essential for biomedical applications (Halcrow, 2005).
Nucleic Acid-Based Imaging Technology
In the field of genetic research, this compound derivatives are used in developing novel base pairs between fluorophore and quencher nucleobase analogues. These base pairs are essential for detecting target nucleic acid sequences, showcasing their role in nucleic acid-based imaging technologies (Kimoto et al., 2010).
Corrosion Inhibition
A study on Schiff’s base derivatives of pyridyl substituted triazoles, which likely include structures similar to this compound, demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. This finding is significant for industrial applications, particularly in metal preservation and maintenance (Ansari et al., 2014).
Biomedical Research
Compounds related to this compound, like N-phosphonocarbonylpyrrolidine derivatives of guanine, are explored as inhibitors in biomedical research. Their role as competitive inhibitors of enzymes like purine nucleoside phosphorylase highlights their potential in developing new therapeutic agents (Rejman et al., 2012).
Catalysis and Material Science
Pyridyl-1-azaallyl ligand precursors, which may include this compound analogs, are synthesized for use in catalysis. Their application in intramolecular hydroamination of aminoalkenes is a notable contribution to material science and organic synthesis (Lu, Gan, & Chen, 2011).
Safety and Hazards
3-Pyridin-4-ylaniline is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the GHS classification system . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Pyridin-4-ylaniline are not well-studied. As a heterocyclic compound, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s structure, which includes a pyridine ring and an aniline group .
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Given its structure, it could potentially interact with enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
properties
IUPAC Name |
3-pyridin-4-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSBSHZVSVKIHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193092 | |
Record name | 3-(4-Pyridyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40034-44-4 | |
Record name | 3-(4-Pyridinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40034-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Pyridyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040034444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Pyridyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-pyridyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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